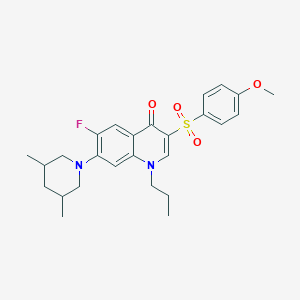

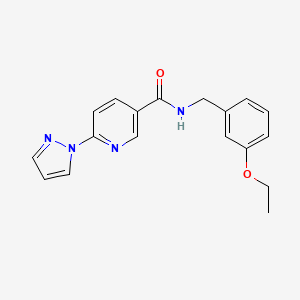

![molecular formula C13H14N2O B2527000 1-[2-(2,6-Dimethylphenyl)pyrazol-3-yl]ethanone CAS No. 2090590-64-8](/img/structure/B2527000.png)

1-[2-(2,6-Dimethylphenyl)pyrazol-3-yl]ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of pyrazole derivatives has been a subject of interest due to their diverse applications. In the first study, a new penta-substituted pyrrole derivative was synthesized using a one-pot four-component coupling reaction catalyzed by natural hydroxyapatite . This method demonstrates an efficient approach to creating complex molecules with potential applications in corrosion inhibition. Similarly, the second study reports the synthesis of new compounds, specifically 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-substituted acetophenone oximes, through the reaction of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-arylethanones with hydroxylamine hydrochloride . These syntheses highlight the versatility of pyrazole derivatives and their potential for further functionalization.

Molecular Structure Analysis

The molecular structure of the synthesized compounds was extensively characterized using various spectroscopic techniques. In the first paper, 1H and 13C NMR, FT-IR, and single-crystal X-ray diffraction were employed to confirm the structure of the pyrrole derivative . Theoretical studies using density functional theory (DFT) provided additional insights into the spectral and geometrical data, showing a high correlation with experimental results. The second paper also utilized IR, 1H, 13C NMR, and mass spectral data to characterize the synthesized acetophenone oximes and their silver complexes . X-ray crystallography further established the chemical structures of the silver complexes.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are notable for their efficiency and the ability to introduce various substituents. The one-pot reaction in the first study is particularly noteworthy for its use of natural hydroxyapatite as a catalyst, which could offer a more sustainable and environmentally friendly approach to chemical synthesis . The second study's reaction with hydroxylamine hydrochloride to form oximes and subsequent conversion to silver complexes demonstrates the reactivity and versatility of the pyrazole moiety .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds were inferred from their structural analysis and theoretical studies. The electrochemical study in the first paper revealed that the pyrrole derivative exhibits good corrosion inhibition efficiency, suggesting its potential application in protecting steel surfaces . In the second paper, the antibacterial and DNA photocleavage activities of the synthesized compounds and their silver complexes were investigated, revealing that some compounds, particularly the silver complex 4l, showed excellent antibacterial and DNA photocleavage activity . These findings suggest that the physical and chemical properties of these compounds make them suitable for pharmacological applications.

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Evaluation

1-[2-(2,6-Dimethylphenyl)pyrazol-3-yl]ethanone, as part of the broader family of pyrazole derivatives, has been extensively studied for its potential biological applications. For instance, pyrazole chalcones, closely related compounds, have been synthesized and evaluated for their anti-inflammatory, antioxidant, and antimicrobial properties. These compounds have shown promising IL-6 inhibitory, free radical scavenging, and antimicrobial activities, suggesting potential therapeutic applications in managing inflammatory conditions and infections (Bandgar et al., 2009).

Antimicrobial and Antifungal Activities

Another significant area of application for these derivatives is in developing new antimicrobial agents. Pyrazole derivatives have been synthesized and tested for their efficacy against various pathogenic bacteria and fungi. Some compounds have exhibited significant antibacterial properties on both Gram-positive and Gram-negative bacteria, indicating their potential as lead structures for developing new antimicrobial agents for treating fatal infections (Akula et al., 2019).

Anticancer Research

The cytotoxic effects of 1-aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone oxime ether derivatives have been investigated against various cancer cell lines, including cervix, colon, breast, glioma, neuroblastoma, and lung cancer. Some compounds showed higher efficacy than reference drugs in specific cancer cell lines, indicating their potential as anticancer agents. The mechanism of action, including cell cycle arrest and apoptosis induction, has also been explored, providing insights into their therapeutic potential in cancer treatment (Alagöz et al., 2021).

Chemical and Electronic Structure Analysis

Research on this compound also extends to its chemical and electronic structure analysis. Studies involving solid-state and calculated electronic structures of acetylpyrazole derivatives, which share structural similarities, provide valuable insights into their chemical properties and interactions. Such analyses are crucial for understanding the molecular basis of their biological activities and potential applications in various fields (Frey et al., 2014).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-[2-(2,6-dimethylphenyl)pyrazol-3-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c1-9-5-4-6-10(2)13(9)15-12(11(3)16)7-8-14-15/h4-8H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKCKWLLLROUVQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)N2C(=CC=N2)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

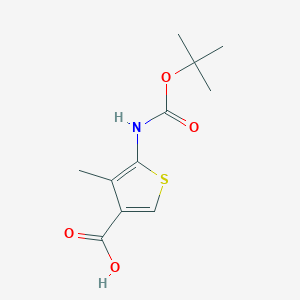

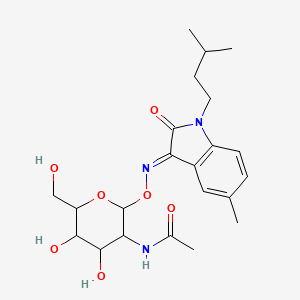

![N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2526918.png)

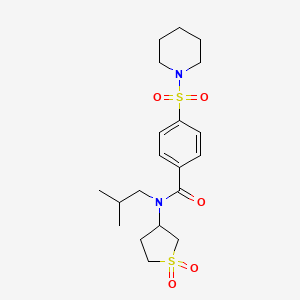

![2-(4-(((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)phenoxy)acetamide](/img/structure/B2526922.png)

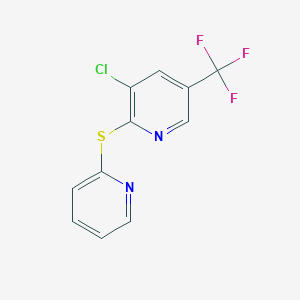

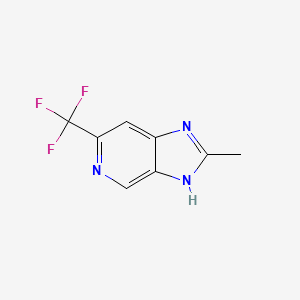

![2-methyl-N-pentan-3-ylpyrazolo[1,5-a]quinazolin-5-amine](/img/structure/B2526925.png)

![Ethyl 6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepine-1-carboxylate hydrochloride](/img/structure/B2526926.png)

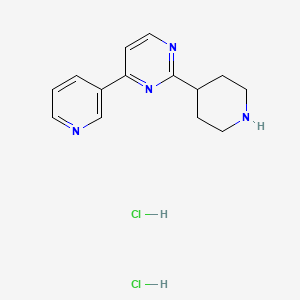

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazine-1-carboxamide](/img/structure/B2526929.png)

![1-[(6-Hydroxy-2-oxochromen-4-yl)methyl]piperidine-4-carboxamide](/img/structure/B2526930.png)